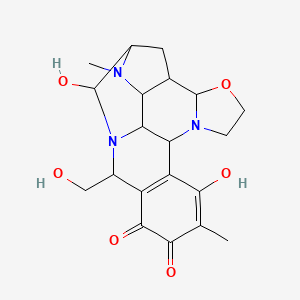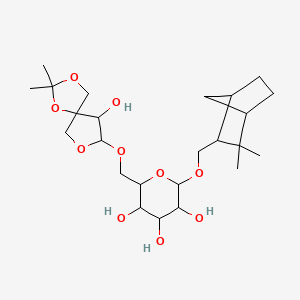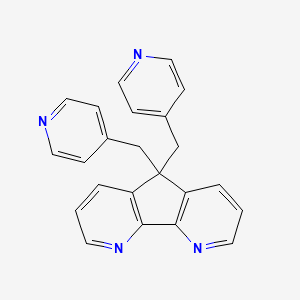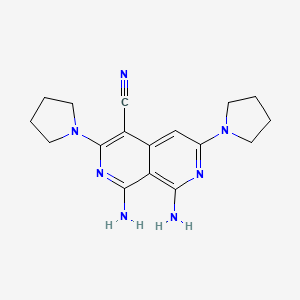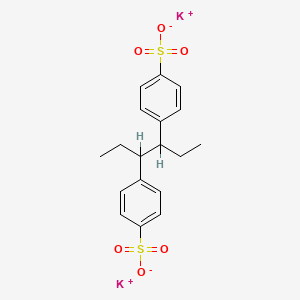
SL 0101-1
Vue d'ensemble
Description
SL0101 is a kaempferol glycoside isolated from the tropical plant F. refracta . It is a cell-permeable, selective, reversible, ATP-competitive p90 Ribosomal S6 Kinase (RSK) inhibitor . It has an IC50 of 89 nM and is a selective RSK1/2 inhibitor, with a Ki of 1 μM .
Synthesis Analysis
The enantioselective syntheses of naturally occurring kaempferol glycoside SL0101 and its analogues have been achieved in 7−10 steps . The routes rely upon a diastereoselective palladium-catalyzed glycosylation, ketone reduction, and dihydroxylation to introduce the rhamno-stereochemistry . The asymmetry of the sugar moiety of these kaempferol glycosides was derived from Noyori reduction of an acylfuran .Molecular Structure Analysis
The molecular structure of SL0101 is complex and involves a kaempferol glycoside . The structure is influenced by the processes of glycosylation, ketone reduction, and dihydroxylation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of SL0101 include a diastereoselective palladium-catalyzed glycosylation, ketone reduction, and dihydroxylation . These reactions introduce the rhamno-stereochemistry to the kaempferol glycoside .Applications De Recherche Scientifique
Inhibition de la kinase ribosomale S6 (RSK)
SL 0101-1 est un inhibiteur sélectif de la kinase ribosomale S6 (RSK) avec une CI50 de 89 nM pour RSK2 . Il n'inhibe pas les kinases en amont telles que MEK, Raf et PKC .
Recherche sur le cancer
This compound a été utilisé dans la recherche sur le cancer, en particulier dans l'étude du cancer du sein. Il inhibe la croissance des cellules de cancer du sein humain MCF-7 .
Recherche sur le cycle cellulaire
À une concentration de 100 μM, this compound a montré qu'il arrêtait les cellules en phase G1 du cycle cellulaire .
Activation de la tyrosine kinase induite par l'angiotensine II
This compound a été utilisé pour caractériser les événements de signalisation intracellulaire associés à l'activation de la tyrosine kinase induite par l'angiotensine II .
Recherche biochimique
This compound est utilisé dans la recherche biochimique en raison de son inhibition sélective de RSK .
Recherche pharmacologique
Compte tenu de son inhibition sélective de RSK, this compound est également utilisé dans la recherche pharmacologique .
Mécanisme D'action
Target of Action
SL 0101-1 is a cell-permeable, selective, reversible, ATP-competitive inhibitor of p90 Ribosomal S6 Kinase (RSK) . It is a selective RSK1/2 inhibitor .
Mode of Action
The compound interacts with its targets, the RSK proteins, by competitively inhibiting ATP . This interaction results in the inhibition of RSK, which plays a crucial role in cell signaling, growth, and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting RSK, this compound can affect these processes .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can easily cross cell membranes to exert its effects. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to inhibit the proliferation of human breast cancer cell line MCF-7 and produces a cell cycle block in G1 phase . This suggests that the compound may have potential therapeutic applications in the treatment of cancer .
Action Environment
As a cell-permeable compound , its action may be influenced by factors such as the lipid composition of cell membranes, which can affect its ability to enter cells
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2S,3S,4S,5R,6S)-4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3/t10-,20+,21-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZSDJHGMAEGZ-IGKKHSBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197567 | |
| Record name | Kaempferol 3-O-(3′′,4′′-di-O-acetyl-α-L-rhamnopyranoside) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77307-50-7 | |
| Record name | Kaempferol 3-O-(3′′,4′′-di-O-acetyl-α-L-rhamnopyranoside) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77307-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 3-O-(3′′,4′′-di-O-acetyl-α-L-rhamnopyranoside) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)
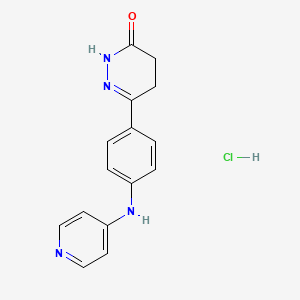
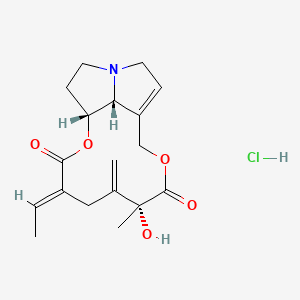


![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)
![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1681742.png)
